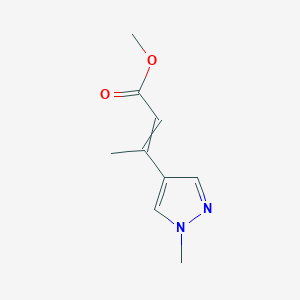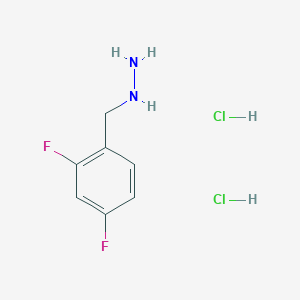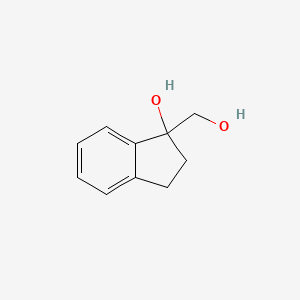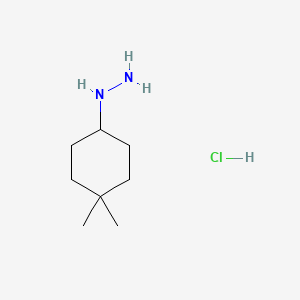![molecular formula C10H13NO2 B11718125 4-[(1E)-1-(methoxyimino)ethyl]-2-methylphenol](/img/structure/B11718125.png)
4-[(1E)-1-(methoxyimino)ethyl]-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1E)-1-(methoxyimino)ethyl]-2-methylphenol is an organic compound with the molecular formula C10H13NO2. It is known for its versatile applications in various fields of scientific research and industry. The compound is characterized by its phenolic structure, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1E)-1-(methoxyimino)ethyl]-2-methylphenol typically involves the reaction of 4-hydroxy-2-methylacetophenone with methoxyamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then methylated to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The process involves continuous monitoring and control to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ester or ether derivatives.
Scientific Research Applications
4-[(1E)-1-(methoxyimino)ethyl]-2-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-[(1E)-1-(methoxyimino)ethyl]-2-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The oxime group can also interact with enzymes and receptors, modulating their function. These interactions contribute to the compound’s biological and chemical effects.
Comparison with Similar Compounds
- 4-hydroxy-2-methylacetophenone
- 4-[(1E)-1-(hydroxyimino)ethyl]-2-methylphenol
- 4-[(1E)-1-(ethoxyimino)ethyl]-2-methylphenol
Comparison: 4-[(1E)-1-(methoxyimino)ethyl]-2-methylphenol is unique due to its methoxyimino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methoxy group enhances its solubility and stability, making it more suitable for certain applications in research and industry.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-[(Z)-N-methoxy-C-methylcarbonimidoyl]-2-methylphenol |
InChI |
InChI=1S/C10H13NO2/c1-7-6-9(4-5-10(7)12)8(2)11-13-3/h4-6,12H,1-3H3/b11-8- |
InChI Key |
QWTPIWLCXYFPND-FLIBITNWSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=N\OC)/C)O |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=NOC)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11718047.png)

![1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione](/img/structure/B11718059.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11718061.png)
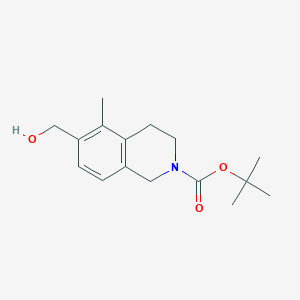

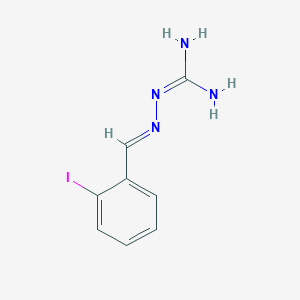
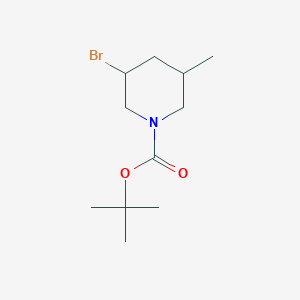
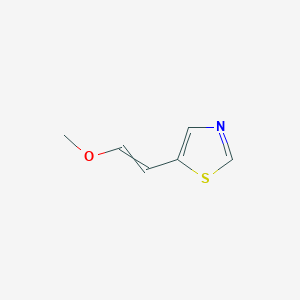
![7-Chloro-3-methylbenzo[d]isoxazole](/img/structure/B11718105.png)
